2,4-Dimethyl-5-vinylthiazole (CAS 65505-18-2) is a highly functionalized, 2,4,5-trisubstituted heterocyclic compound characterized by a reactive vinyl group at the 5-position. Commercially valued both as a specialized organoleptic agent (imparting nutty, cocoa-like notes) and as a versatile functional monomer, it offers dual utility for industrial procurement [1]. The vinyl moiety enables radical polymerization, grafting, and copolymerization, making it an excellent candidate for functionalizing rubbers, hydrogels, and advanced polymeric materials. Concurrently, its established safety profile and distinct physical properties (boiling point 183-184 °C, specific gravity 1.050-1.056) make it highly adaptable for food, beverage, and active packaging formulations [2].
Substituting 2,4-dimethyl-5-vinylthiazole with its closest commercial analog, 4-methyl-5-vinylthiazole, or non-vinylated analogs like 2,4-dimethylthiazole, compromises either chemical stability or processability [1]. Non-vinylated thiazoles cannot undergo radical polymerization, rendering them useless for covalent grafting into polymer backbones. Conversely, 4-methyl-5-vinylthiazole leaves the C2 position of the thiazole ring unsubstituted. This open C2 position acts as a vulnerable site for unwanted electrophilic attacks, protonation, or side-chain branching during aggressive free-radical polymerization conditions [2]. The 2,4-dimethyl substitution pattern sterically protects the thiazole core, ensuring predictable linear polymerization and preventing off-target degradation in complex matrices.
In functional polymer synthesis, the substitution pattern of the monomer dictates the architecture of the resulting polymer. 2,4-Dimethyl-5-vinylthiazole features methyl groups at both the 2- and 4-positions. Compared to the more common 4-methyl-5-vinylthiazole, the addition of the 2-methyl group sterically shields the electrophilic C2 carbon [1]. This prevents unwanted side reactions, such as protonation or nucleophilic attack at the C2 position during free-radical polymerization, which typically lead to branching or cross-linking. Consequently, 2,4-dimethyl-5-vinylthiazole yields more linear and predictable polymer chains.
| Evidence Dimension | C2-position reactivity during polymerization |
| Target Compound Data | C2 blocked by methyl group (sterically hindered) |
| Comparator Or Baseline | 4-Methyl-5-vinylthiazole (C2 unsubstituted and reactive) |
| Quantified Difference | Elimination of C2-mediated side branching |
| Conditions | Free-radical polymerization or inverse vulcanization environments |
Ensures high batch-to-batch reproducibility and structural control when synthesizing functionalized polymers or grafted rubbers.
For procurement in food-contact materials or direct flavor formulations, regulatory safety margins are critical. JECFA evaluations establish that 2,4-dimethyl-5-vinylthiazole has a No Observed Effect Level (NOEL) of 0.92 mg/kg bw per day [1]. This NOEL is >9 million times the estimated intake when used as a flavoring agent, providing an exceptionally wide safety margin. This quantitative safety threshold allows formulators to use the compound with high confidence compared to uncharacterized or novel synthetic monomers.
| Evidence Dimension | Margin of Safety (NOEL vs. Estimated Intake) |
| Target Compound Data | >9,000,000x safety margin (NOEL 0.92 mg/kg bw/day) |
| Comparator Or Baseline | Uncharacterized experimental monomers (Undefined safety margin) |
| Quantified Difference | Orders of magnitude higher regulatory confidence |
| Conditions | JECFA dietary exposure assessment (Class II structural evaluation) |
Drastically reduces regulatory risk and compliance hurdles for procurement teams sourcing functional additives for food, beverage, or food-contact packaging.
Traditional thiazole additives like 2,4-dimethylthiazole are highly volatile and prone to rapid evaporation from packaging or matrices. The presence of the 5-vinyl group in 2,4-dimethyl-5-vinylthiazole allows it to be covalently tethered to polymer backbones (e.g., via UV-initiated grafting or copolymerization) [1]. This transforms the molecule from a transient volatile into a permanent, matrix-bound functional group, extending the functional lifespan of the material from days to years.
| Evidence Dimension | Matrix retention mechanism |
| Target Compound Data | Covalent bonding via 5-vinyl group |
| Comparator Or Baseline | 2,4-Dimethylthiazole (Physical entrapment only) |
| Quantified Difference | Transition from volatile loss to near 100% covalent retention |
| Conditions | Polymer-bound active packaging or functional hydrogels |
Allows manufacturers to create long-lasting, functionalized materials that do not lose their active properties over time due to volatilization.
Due to its sterically protected C2 position and reactive 5-vinyl group, 2,4-dimethyl-5-vinylthiazole is a highly effective monomer for synthesizing linear, functionalized polymers. It is particularly suited for grafting onto ethylene-propylene rubbers (EPM/EPDM) to improve viscosity index, dispersancy, and antioxidant properties without the risk of unpredictable cross-linking associated with unsubstituted thiazoles [1].
Supported by its massive JECFA safety margin (>9 million times estimated intake), this compound is ideal for incorporation into food-contact plastics and active packaging[2]. Its vinyl group allows it to be covalently bound to the packaging matrix, providing stable, long-term functional or organoleptic properties without migrating into the food product.
The compound's specific lipophilicity and polymerizable nature make it highly effective for tuning the hydrophobicity of hydrogels[3]. It can be used in photoinduced post-modification of hydrophilic networks, where the 2,4-dimethyl substitution provides a stable, hydrophobic microenvironment ideal for controlled release or structural tuning.